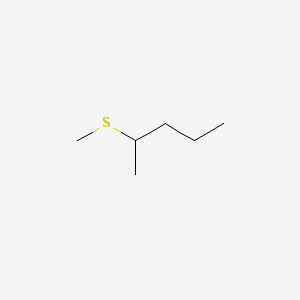

Methyl (1-methylbutyl) sulfide

Description

Overview of Organosulfur Chemistry and Thioether Significance

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of science, from biochemistry to industrial applications. taylorandfrancis.comwikipedia.org Among these, thioethers (also known as sulfides) are a prominent class of compounds with the general structure R-S-R', where R and R' are organic groups. biologyinsights.comwikipedia.org This structure is analogous to ethers, but with a sulfur atom replacing the oxygen. biologyinsights.com The C-S-C bond angle in thioethers is typically around 99°, and the C-S bond length is approximately 180 picometers. biologyinsights.comwikipedia.org

The significance of thioethers is multifaceted. In nature, they are found in essential biomolecules such as the amino acid methionine and the vitamin biotin. wikipedia.org Many organosulfur compounds, including thioethers, are known for their distinctive, often unpleasant, odors. biologyinsights.comwikipedia.org This characteristic is utilized in industrial safety, where volatile thioethers are added to odorless natural gas and liquefied petroleum gas (LPG) to serve as potent odorants for leak detection. biologyinsights.com In the pharmaceutical industry, the thioether functional group is a component of various drugs, such as the heartburn medications cimetidine (B194882) and ranitidine. biologyinsights.com Furthermore, thioethers act as ligands in coordination chemistry, forming stable complexes with transition metals, which is crucial for catalysis in chemical production. biologyinsights.com

Elucidating the Research Landscape of Methyl (1-methylbutyl) Sulfide (B99878) and Related Structures

Methyl (1-methylbutyl) sulfide, with the chemical formula C₆H₁₄S, is a branched alkyl sulfide. Its structure consists of a methyl group and a 1-methylbutyl group attached to a sulfur atom. The investigation of branched alkyl sulfides is a specialized area within the broader field of organosulfur chemistry. Research into these compounds often focuses on their synthesis, physical and chemical properties, and their potential applications. The branching in the alkyl chain can influence properties such as boiling point, solubility, and reactivity due to steric hindrance and electronic effects. Studies on related structures, like other branched alkyl sulfides, contribute to a deeper understanding of how molecular structure dictates the behavior of these compounds. For instance, research on alkyl-group-wrapped unsymmetrical squaraine dyes has shown that branched alkyl chains can modulate the aggregation of dyes and charge recombination processes in dye-sensitized solar cells. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

13286-91-4 |

|---|---|

Molecular Formula |

C6H14S |

Molecular Weight |

118.24 g/mol |

IUPAC Name |

2-methylsulfanylpentane |

InChI |

InChI=1S/C6H14S/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 |

InChI Key |

WGBHWWSSUGCSCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)SC |

Origin of Product |

United States |

Chemical and Physical Properties

The chemical and physical properties of Methyl (1-methylbutyl) sulfide (B99878) are summarized in the table below. These properties are crucial for its handling, application, and understanding its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₁₄S |

| Molecular Weight | 118.24 g/mol |

| IUPAC Name | 2-(Methylthio)pentane |

| CAS Number | 13286-91-4 |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

For comparison, the properties of a related linear isomer, Butyl methyl sulfide (CAS No: 628-29-5), are well-documented: thegoodscentscompany.comstenutz.eu

| Property | Value |

| Molecular Formula | C₅H₁₂S |

| Molecular Weight | 104.22 g/mol |

| Boiling Point | 123 °C |

| Melting Point | -98 °C |

| Density | 0.843 g/mL |

| Refractive Index | 1.448 |

Advanced Synthetic Strategies for Methyl 1 Methylbutyl Sulfide and Analogues

Development of Efficient C-S Bond Formation Methodologies

The construction of the C-S bond is the cornerstone of thioether synthesis. Research has focused on creating milder, more efficient, and versatile methods to overcome the challenges associated with traditional approaches, which often require harsh conditions. rsc.org Modern strategies are broadly categorized into nucleophilic substitution reactions and catalytic cross-coupling reactions.

Nucleophilic substitution, particularly the S_N2 reaction, remains a fundamental and widely used method for synthesizing dialkyl sulfides. masterorganicchemistry.com This approach involves the reaction of an alkyl halide with a sulfur nucleophile. The most common sulfur source is a thiolate anion (RS⁻), typically generated by deprotonating a thiol (RSH) with a base. masterorganicchemistry.comlibretexts.org

For the synthesis of methyl (1-methylbutyl) sulfide (B99878), this would involve either reacting methanethiolate (B1210775) with a 2-halopentane or reacting 2-pentanethiolate with a methyl halide.

Path A: CH₃S⁻Na⁺ + CH₃CH(X)CH₂CH₂CH₃ → CH₃SCH(CH₃)CH₂CH₂CH₃ + NaX

Path B: CH₃CH₂CH₂CH(CH₃)S⁻Na⁺ + CH₃X → CH₃SCH(CH₃)CH₂CH₂CH₃ + NaX

Thiolates are excellent nucleophiles, and their lower basicity compared to alkoxides minimizes competing elimination (E2) reactions. masterorganicchemistry.com However, the volatility and malodorous nature of low-molecular-weight thiols like methanethiol (B179389) can be problematic. To circumvent this, alternative sulfur sources have been developed. Thiourea (B124793) can be used as a thiol surrogate; it reacts with an alkyl halide to form a stable isothiouronium salt, which is then hydrolyzed to yield the thiol. libretexts.orgyoutube.com Other neutral sulfur nucleophiles, such as N-heterocyclic carbene boryl sulfides, have also been explored, reacting with alkyl halides to form thioethers in high yields. nih.gov

Transition-metal-catalyzed cross-coupling reactions have become a powerful and versatile strategy for C-S bond formation, particularly for synthesizing aryl-alkyl and diaryl sulfides. thieme-connect.comresearchgate.net These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods. acs.org The general mechanism involves the oxidative addition of a metal catalyst (commonly palladium, copper, or nickel) to an organohalide, followed by ligand exchange with a thiol or thiolate, and finally, reductive elimination to yield the thioether product and regenerate the catalyst. thieme-connect.deacsgcipr.org

While often applied to the formation of C(sp²)–S bonds, these catalytic systems have been adapted for C(sp³)–S bond formation, which is relevant for the synthesis of methyl (1-methylbutyl) sulfide and its analogues. researchgate.net Nickel-catalyzed cross-coupling reactions, for instance, have been successfully used for the thiolation of unactivated alkyl halides. researchgate.net

Recent advances focus on using more sustainable and economical non-precious metal catalysts, such as copper and iron, and developing reactions that proceed under milder conditions. thieme-connect.deresearchgate.net Copper-catalyzed Ullmann-type couplings have been refined to operate at lower temperatures (~100 °C) with the aid of specific ligands. thieme-connect.com Furthermore, innovative organocatalytic photochemical methods have emerged, using light to generate radicals from aryl chlorides that can then be trapped by a sulfur source like tetramethylthiourea (B1220291) to form thioethers without the need for a transition metal. acs.org

| Catalyst System | Typical Substrates | Key Advantages | Relevant Findings |

|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄, Buchwald-Hartwig catalysts) | Aryl/Alkenyl (pseudo)halides, Thiols | High efficiency, broad scope, high functional group tolerance. thieme-connect.deacs.org | The Migita coupling and subsequent developments by Hartwig have established palladium as a highly reliable catalyst for C-S cross-coupling. thieme-connect.de |

| Copper (e.g., CuI, Cu₂O) | Aryl Halides, Thiols, Boronic Acids | Low cost, low toxicity, can be used under aerobic conditions (Chan-Lam coupling). thieme-connect.comresearchgate.net | Modern methods allow Ullmann-type couplings at lower temperatures (~100 °C) and enable Chan-Lam reactions with boronic acids as coupling partners. thieme-connect.com Odorless synthesis using elemental sulfur (S₈) as the sulfur source has been developed. organic-chemistry.org |

| Nickel (e.g., NiCl₂(PPh₃)₂) | Aryl/Alkenyl Triflates, Alkyl Halides, Thiols | Effective for less reactive substrates (e.g., aryl chlorides), uses a more abundant metal. researchgate.netresearchgate.net | Successfully applied to the C-S cross-coupling of sterically challenging aryl electrophiles and unactivated alkyl bromides. researchgate.netresearchgate.net |

| Organophotocatalysis (e.g., Indole Thiolate) | Aryl Chlorides, Alcohols (with a sulfur transfer agent) | Metal-free, mild conditions (e.g., 405 nm light), uses readily available substrates. acs.org | A thiol-free method using tetramethylthiourea as a sulfur source to couple aryl chlorides with alcohols. acs.org |

Stereocontrolled Synthesis of Chiral Alkyl Sulfides

The "1-methylbutyl" group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-methyl (1-methylbutyl) sulfide. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, especially in pharmaceutical and biological applications where stereochemistry dictates activity.

Achieving stereocontrol in the synthesis of chiral sulfides like this compound typically involves one of two main strategies:

Using an Enantiopure Starting Material: The most straightforward approach is to start with an enantiomerically pure precursor. For instance, using enantiopure (R)-2-pentanol or (S)-2-pentanol, which can be converted to the corresponding chiral 2-halopentane or 2-pentanethiol (B1584482) without disturbing the stereocenter. A subsequent S_N2 reaction with a sulfur nucleophile or methyl halide, respectively, will proceed with inversion of configuration if the leaving group is at the stereocenter, or retention if the chiral alcohol is first converted to a thiol.

Asymmetric Catalysis: This advanced strategy involves creating the chiral center during the C-S bond formation step using a chiral catalyst. While asymmetric synthesis of sulfoxides is more common, methods for the enantioselective construction of chiral sulfides have been developed. nih.govacs.org For example, chiral bifunctional selenide (B1212193) catalysts have been used for the electrophilic thiolation of alkenes, producing chiral sulfides with high enantioselectivity. elsevierpure.comresearchgate.net Such a strategy could be adapted to synthesize chiral sulfide analogues. Another approach involves the stereospecific S-alkylation of readily accessible chiral sulfinamides, which can be converted to various chiral sulfur compounds. researchgate.net

| Method | Description | Reported Results | Potential Application |

|---|---|---|---|

| Catalytic Electrophilic Thiolation of Alkenes | A chiral bifunctional selenide catalyzes the reaction between an alkene (e.g., N-allyl sulfonamide) and an electrophilic thiolating reagent. elsevierpure.comresearchgate.net | Good yields (up to 95%) and excellent enantioselectivities (up to 97% ee) have been achieved for vicinal azidosulfides and oxysulfides. researchgate.net | Could be adapted for the asymmetric synthesis of functionalized chiral alkyl sulfide analogues. |

| Stereospecific S-Alkylation of Chiral Sulfinamides | Readily available chiral sulfinamides undergo stereospecific alkylation at the sulfur atom. researchgate.net | The method allows for the synthesis of chiral sulfoximines with two similar alkyl chains, a previously difficult-to-access class of compounds. researchgate.net | Provides a route to chiral sulfur building blocks that can be converted into chiral sulfides. |

| Kinetic Resolution of Racemic Sulfoxides | A chiral catalyst preferentially reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | Various methods exist for the kinetic resolution of sulfoxides, which are structurally related to sulfides. | Less direct for sulfides, but highlights the availability of chiral sulfur technologies. |

Industrial-Scale Synthesis Routes for Unsymmetrical Sulfides

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces new challenges, including cost, safety, sustainability, and process efficiency. acsgcipr.org For unsymmetrical sulfides like this compound, a scalable synthesis would likely favor a robust, one-pot, or telescoped reaction to minimize purification steps and handling of hazardous intermediates. nih.gov

Key considerations for industrial-scale synthesis include:

Cost and Availability of Starting Materials: Industrial processes favor inexpensive and readily available raw materials. For this compound, this would make routes starting from 2-pentanol, methanethiol, or their equivalents attractive.

Catalyst Loading and Recovery: When using precious metal catalysts like palladium, minimizing the catalyst loading (increasing turnover number) and implementing efficient catalyst recovery and recycling protocols are essential for economic viability. researchgate.netacsgcipr.org This has driven interest in cheaper, more abundant metal catalysts like copper, nickel, and iron. researchgate.net

Process Safety and Environmental Impact: The high volatility and odor of compounds like methanethiol require specialized handling and containment systems. acsgcipr.org Green chemistry principles are increasingly important, favoring the use of less hazardous solvents (e.g., water, polyethylene (B3416737) glycol) and developing catalytic systems that operate under milder conditions with minimal waste generation. organic-chemistry.org Copper-catalyzed reactions using elemental sulfur as the sulfur source represent a step towards an odorless and safer process. organic-chemistry.org

Reaction Conditions: Reactions that run at or near ambient temperature and pressure are preferred to reduce energy costs and the need for specialized high-pressure equipment.

A potential industrial approach could involve a nickel-catalyzed cross-coupling, where catalyst loadings can be reduced to as low as 1 mol% without significant loss of activity. researchgate.net Alternatively, a refined Williamson-type synthesis using a phase-transfer catalyst could enhance reaction rates and facilitate the use of inorganic bases, simplifying the process.

Advanced Spectroscopic and Structural Characterization of Methyl 1 Methylbutyl Sulfide

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, with proximity to the electronegative sulfur atom causing a downfield shift.

S-CH₃: The protons of the methyl group directly attached to the sulfur atom are expected to appear as a singlet in the range of δ 2.0-2.2 ppm. For example, the S-CH₃ protons in n-butyl methyl sulfide (B99878) and dimethyl sulfide appear at approximately 2.09 ppm and 2.12 ppm, respectively. chemicalbook.comchemicalbook.com

CH-S: The single proton on the carbon atom bonded to both the sulfur and the rest of the butyl chain (the chiral center) would appear as a multiplet due to coupling with adjacent protons. Its chemical shift is anticipated to be in the δ 2.5-2.8 ppm range.

Alkyl Chain Protons: The remaining protons of the 1-methylbutyl group will exhibit complex splitting patterns (multiplets) in the typical alkane region of δ 0.9-1.7 ppm. libretexts.org The terminal methyl group furthest from the sulfur will be the most upfield signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will produce a distinct signal.

S-CH₃: The carbon of the methyl group attached to the sulfur is expected to have a chemical shift in the range of δ 14-16 ppm. rsc.org

C-S (Chiral Center): The carbon atom of the chiral center, directly bonded to the sulfur, will be significantly deshielded and is predicted to appear in the δ 40-50 ppm region.

Alkyl Chain Carbons: The other carbon atoms of the 1-methylbutyl group will resonate at higher fields (further upfield) in the δ 10-40 ppm range, consistent with typical alkane carbons. shout.educationlibretexts.org

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| S-CH₃ | ~2.1 (s) | S-CH₃ | ~15 |

| S-CH(CH₃)CH₂CH₂CH₃ | ~2.6 (m) | CH-S | ~45 |

| CH(CH₃) | ~1.2 (d) | CH(CH₃) | ~20 |

| CH₂CH₂CH₃ | ~1.4-1.6 (m) | CH₂CH₂CH₃ | ~38 |

| CH₂CH₂CH₃ | ~1.3-1.5 (m) | CH₂CH₂CH₃ | ~22 |

| CH₂CH₂CH₃ | ~0.9 (t) | CH₂CH₂CH₃ | ~14 |

s = singlet, d = doublet, t = triplet, m = multiplet

Mass Spectrometric Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. scribd.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Fragmentation Pathway: The fragmentation of alkyl sulfides is characterized by several key cleavage patterns. scribd.commiamioh.edu For this compound (Molecular Weight: 118.24 g/mol ), the following fragmentation pathways are expected: scribd.com

α-Cleavage: This is a common fragmentation pathway for sulfides and involves the cleavage of a bond adjacent to the sulfur atom. miamioh.edu Loss of a propyl radical (C₃H₇•) from the molecular ion would result in a fragment at m/z 75. Alternatively, loss of a methyl radical (CH₃•) would lead to a fragment at m/z 103.

C-S Bond Cleavage: Direct cleavage of the carbon-sulfur bonds can occur. Cleavage of the methyl-sulfur bond would produce a [CH₃]⁺ ion at m/z 15 and a [C₅H₁₁S]⁺ ion at m/z 103. Cleavage of the butyl-sulfur bond would yield a [C₅H₁₁]⁺ ion at m/z 71 and a [CH₃S]⁺ ion at m/z 47.

Rearrangements: Hydrogen rearrangements can also occur, leading to characteristic fragment ions. For example, a McLafferty-type rearrangement could lead to the elimination of a neutral alkene molecule.

Isotopic Profiling: The natural abundance of sulfur isotopes can be a useful tool in identifying sulfur-containing compounds. nist.gov Sulfur has four stable isotopes: ³²S (95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%). The presence of the ³⁴S isotope gives rise to a characteristic M+2 peak in the mass spectrum that is significantly more intense than what would be expected from the contribution of ¹³C alone. nist.govillinois.edu For a molecule containing one sulfur atom, the intensity of the M+2 peak is approximately 4.21% of the molecular ion peak. nist.gov This distinctive isotopic pattern can help confirm the presence of sulfur in an unknown compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 118 | [CH₃S(CH(CH₃)C₃H₇)]⁺ | Molecular Ion (M⁺) |

| 103 | [(CH(CH₃)C₃H₇)S]⁺ | Loss of CH₃• |

| 75 | [CH₃SCH(CH₃)]⁺ | α-cleavage, loss of C₃H₇• |

| 71 | [CH(CH₃)C₃H₇]⁺ | C-S bond cleavage, loss of •SCH₃ |

| 47 | [CH₃S]⁺ | C-S bond cleavage, loss of •C₅H₁₁ |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

This compound possesses a chiral center at the carbon atom bonded to the sulfur, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration (R or S) of chiral molecules in solution. nih.govwikipedia.orgresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimentally measured VCD spectrum with a spectrum predicted from quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration of the compound can be unambiguously assigned. wikipedia.org

While specific VCD data for this compound is not available, the principles of the technique are well-established for other chiral molecules, including chiral sulfides and the structurally related sulfoxides. researchgate.nethmdb.ca The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an ideal method for probing the stereochemistry of flexible molecules where multiple conformations may exist in solution. nih.gov

The application of VCD to this compound would involve:

Experimental Measurement: Recording the VCD spectrum of an enantiomerically enriched sample.

Computational Modeling: Performing conformational searches and quantum chemical calculations (often using Density Functional Theory, DFT) to predict the VCD spectra for both the R and S enantiomers.

Spectral Comparison: Comparing the experimental spectrum with the calculated spectra to determine which calculated spectrum matches the experimental one, thereby assigning the absolute configuration.

X-ray Crystallography of Derivatives and Co-crystals (where applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. libretexts.org However, this technique requires the sample to be in a crystalline form. This compound is a liquid at room temperature, and obtaining single crystals suitable for X-ray diffraction would be challenging.

For non-crystalline compounds, two main strategies can be employed:

Derivatization: The liquid compound can be chemically modified to create a solid derivative. For instance, oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone could yield a crystalline material. britannica.com The structure of this derivative, once determined by X-ray crystallography, could provide insights into the stereochemistry of the parent molecule.

Co-crystallization: This technique involves crystallizing the target molecule with another compound (a "co-former") to form a multi-component crystal, known as a co-crystal. nist.govnih.gov The co-former acts as a scaffold to facilitate the crystallization of the liquid compound. For alkyl sulfides, co-crystallization with metal complexes that can coordinate to the sulfur atom is a potential strategy. nsf.govweizmann.ac.il

Reactivity and Mechanistic Investigations of Methyl 1 Methylbutyl Sulfide Transformations

Oxidative Pathways and Formation of Sulfur-Centered Intermediates

The oxidation of sulfides like methyl (1-methylbutyl) sulfide (B99878) can lead to the formation of valuable sulfur-containing compounds such as sulfoxides and sulfones. These reactions often proceed through sulfur-centered intermediates, including radical cations.

The initial step in many oxidative transformations of sulfides involves the formation of a radical cation. researchgate.net This species is a highly reactive intermediate characterized by an unpaired electron and a positive charge centered on the sulfur atom. The generation of a radical cation can be achieved through various methods, including electrochemical oxidation and photo-induced electron transfer. Once formed, the reactivity of the radical cation is dictated by the surrounding molecular structure and reaction conditions.

Studies on analogous aryl alkyl sulfide radical cations have shown that they can undergo C-S bond cleavage. nih.gov The stability and subsequent reaction pathways of the radical cation are influenced by the nature of the alkyl and aryl groups attached to the sulfur atom. For instance, the presence of electron-donating groups can stabilize the radical cation, while the structure of the alkyl group can influence the propensity for bond cleavage.

The decay of these radical cations often follows first-order kinetics, with the primary process being the scission of the C-S bond. nih.gov Density functional theory (DFT) calculations on related systems suggest that specific conformations, where the C-S bond is nearly collinear with the π system of an aromatic ring, are most favorable for cleavage. This alignment facilitates significant charge and spin delocalization from the sulfur-bearing ring to the other parts of the molecule, influencing the rate of C-S bond cleavage. nih.gov

The controlled oxidation of sulfides is a fundamental transformation in organic synthesis, providing access to sulfoxides and sulfones, which are important intermediates in the production of fine chemicals and pharmaceuticals. researchgate.net A variety of oxidizing agents and catalytic systems have been developed to achieve high selectivity for either the sulfoxide (B87167) or the sulfone. researchgate.netresearchgate.netorganic-chemistry.org

The selective oxidation to a sulfoxide requires careful control of the reaction conditions to prevent over-oxidation to the corresponding sulfone. rsc.org Common oxidants for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst. organic-chemistry.orgorganic-chemistry.org For instance, tantalum carbide has been shown to effectively catalyze the oxidation of sulfides to sulfoxides with H₂O₂. organic-chemistry.org Metal-free systems, such as those using N-fluorobenzenesulfonimide (NFSI) as the oxidant, have also been developed for the selective synthesis of sulfoxides. rsc.org

Further oxidation of the sulfoxide yields a sulfone. This can be achieved by using a stronger oxidizing agent or by adjusting the stoichiometry of the oxidant. organic-chemistry.org For example, niobium carbide can catalyze the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.org The choice of catalyst and reaction conditions, such as temperature, can control the chemoselectivity of the oxidation process. organic-chemistry.org

| Oxidant/Catalyst System | Product Selectivity | Reference |

| Hydrogen Peroxide / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Hydrogen Peroxide / Niobium Carbide | Sulfone | organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone (controlled by loading) | rsc.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | organic-chemistry.org |

Mechanistic Insights into C-S Bond Activation and Cleavage Reactions

The activation and cleavage of the carbon-sulfur bond in sulfides are critical steps in various chemical transformations, including desulfurization processes and the construction of new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org While transition metals are often employed to catalyze these reactions, transition-metal-free strategies have also been developed. rsc.org

Mechanistic studies on analogous systems provide insights into the factors governing C-S bond cleavage. For instance, in the case of aryl 1-methyl-1-arylethyl sulfide radical cations, steady-state and laser flash photolysis experiments have demonstrated that the cleavage of the C-S bond leads to the formation of products such as 2-aryl-2-propanols and diaryl disulfides. nih.gov The rate of this cleavage is surprisingly insensitive to changes in the C-S bond dissociation free energy, suggesting that other factors, like the reorganization energy of the molecule, play a significant role. nih.gov

The structure of the alkyl group attached to the sulfur atom can also influence the mechanism of C-S bond cleavage. Studies on the hydrogenolysis of alkanes on metal catalysts have shown that the degree of substitution at the carbon atoms of the C-C bond affects the activation parameters of the cleavage reaction. nih.gov Similar principles may apply to C-S bond cleavage, where steric hindrance and the ability to form certain transition state geometries could influence reactivity.

Copper-catalyzed cross-coupling reactions have been developed for the formation of C-S bonds, which can also provide insights into the reverse process of C-S bond cleavage. organic-chemistry.org These reactions often involve the activation of C-O bonds in phenolic esters and the use of elemental sulfur as the sulfur source. organic-chemistry.org

Photochemical and Thermal Stability Studies

The stability of methyl (1-methylbutyl) sulfide under photochemical and thermal conditions is an important consideration for its storage and handling, as well as for its use in reactions that involve light or heat.

Photochemical Stability: Photochemical studies, such as laser flash photolysis, have been used to investigate the reactivity of related sulfide radical cations. nih.gov These studies indicate that upon photo-excitation in the presence of a sensitizer, sulfides can form radical cations that may subsequently undergo bond cleavage. nih.gov The absorption maxima of these transient radical cations have been characterized for some aryl sulfides. nih.gov The generation of free radicals can be initiated by either thermal or photochemical homolytic bond cleavage. utexas.edu

Thermal Stability: Information regarding the specific thermal decomposition pathways of this compound is not extensively detailed in the provided search results. However, general principles of thermal stability for organic sulfides suggest that at elevated temperatures, homolytic cleavage of the C-S bond can occur, leading to the formation of radicals. The bond dissociation energy of the C-S bond is a key factor in determining the temperature at which this process becomes significant.

Computational Chemistry and Theoretical Modeling of Methyl 1 Methylbutyl Sulfide

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. For a thioether like methyl (1-methylbutyl) sulfide (B99878), these studies can reveal the distribution of electrons, the nature of chemical bonds, and the molecule's stability.

Nonempirical quantum-chemical methods, including both ab initio and density functional theory (DFT), are central to these investigations. pleiades.online Methods like the Hartree-Fock (HF) approximation, Møller-Plesset perturbation theory (MP2, MP3, MP4), and DFT with various functionals (e.g., B3LYP) are commonly used. pleiades.onlinepleiades.online The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for accuracy. Extended basis sets, such as the Pople-style 6-311++G(d,p), are often required to achieve a balanced and accurate description of sulfur-containing compounds. pleiades.onlineresearchgate.net

These calculations can determine key electronic properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Charge Distribution: Mapping the electron density reveals how electrons are shared between atoms, highlighting the polarity of bonds like the C-S and C-H bonds. This is essential for understanding intermolecular interactions.

Thermochemical Properties: Quantum calculations can predict energetic properties such as the heat of formation and total energy, which relate to the molecule's thermodynamic stability.

For thioethers, a key structural feature of interest is the geometry around the sulfur atom, including the C-S-C bond angle and the rotational barriers around the C-S bonds. Studies on related molecules like methyl phenyl sulfide have confirmed that a balanced application of method and basis set is necessary to accurately reproduce experimental data and confirm details like the coplanar orientation of key fragments. pleiades.online

Table 1: Quantum Mechanical Methods and Predicted Properties

| Computational Method | Predicted Properties | Typical Basis Set |

|---|---|---|

| Hartree-Fock (HF) | Molecular geometry, orbital energies, total energy | 6-31G(d) |

| Møller-Plesset (MP2) | More accurate geometry and energies (includes electron correlation) | 6-311++G(d,p) |

| Density Functional Theory (DFT) | Electron density, reaction energies, HOMO/LUMO energies | 6-311++G(d,p) |

| Coupled Cluster (CCSD) | High-accuracy energy and structural parameters | cc-pVTZ |

Conformational Analysis and Potential Energy Surface Mapping

The flexible (1-methylbutyl) alkyl chain in methyl (1-methylbutyl) sulfide allows the molecule to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them. This is achieved by mapping the molecule's potential energy surface (PES). wikipedia.org

A PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. wikipedia.org For this compound, the key geometric parameters are the dihedral angles along the rotatable bonds of the alkyl chain. By systematically rotating these bonds and calculating the molecule's energy at each step using quantum mechanical methods, a detailed map of the conformational space can be generated. researchgate.netresearchgate.net

The key features of a PES are:

Minima: These are valleys on the energy landscape, representing stable or metastable conformations. The lowest energy minimum is the global minimum, corresponding to the most stable conformer. researchgate.net

Transition States: These are saddle points on the PES that connect the minima. The energy of a transition state represents the activation energy required for the molecule to convert from one conformation to another. researchgate.net

Ab initio and DFT calculations are well-suited for this purpose. researchgate.netresearchgate.net Studies on analogous molecules, such as methyl-ethyl-thioether, have shown that these computational methods can reliably predict the minima and the topology of the PES. researchgate.net For this compound, the analysis would focus on the rotation around the C-S bond and the C-C bonds within the 1-methylbutyl group to identify the most energetically favorable spatial arrangements.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

|---|---|

| C(methyl)-S-C(butyl)-C | Rotation of the methyl group relative to the butyl chain |

| S-C-C-C | Rotation around the first C-C bond of the butyl chain |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics excels at describing single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules, providing insight into the liquid state and intermolecular interactions. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that describe how their positions and velocities evolve over time. nih.gov

For a liquid composed of this compound, MD simulations can elucidate:

Liquid Structure: By analyzing the distances and orientations between molecules in the simulation, a picture of the liquid's short-range order can be constructed.

Intermolecular Forces: The primary interactions between non-polar thioether molecules are weak van der Waals forces (dispersion forces). MD simulations explicitly model these nonbonded interactions, allowing for the study of their collective effect on the liquid's properties. mdpi.comresearchgate.net

Thermodynamic Properties: Simulations can be used to calculate bulk properties like density, pressure, and heat capacity.

Dynamic Processes: MD offers direct insight into the time scales of physical processes, such as molecular reorientation and diffusion within the liquid. mdpi.com

The accuracy of an MD simulation depends on the "force field," a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, dihedral torsions, and nonbonded intermolecular interactions. dovepress.com These force fields are often parameterized using data from high-level quantum mechanical calculations and experimental results. By simulating a system of hundreds or thousands of this compound molecules, MD can bridge the gap between single-molecule properties and the macroscopic behavior of the substance. researchgate.netdovepress.com

Quantitative Structure-Property Relationship (QSPR) Modeling of Thioethers

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of molecules and their physical, chemical, or biological properties. mdpi.comresearchgate.net Instead of performing expensive and time-consuming laboratory tests for every property, QSPR aims to create predictive models based on descriptors calculated from the molecular structure alone. mdpi.com

The foundation of any QSPR model is the numerical representation of the molecular structure using molecular descriptors. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's topology, geometry, or electronic properties.

A good molecular descriptor should be:

Invariant to the way atoms are numbered.

Have a clear structural interpretation.

Correlate well with one or more experimental properties. researchgate.net

Other descriptors can be derived from quantum chemical calculations, such as charge distributions, dipole moments, or molecular orbital energies. researchgate.net For a QSPR study on thioethers, a large set of descriptors would be calculated for a series of related molecules, and then statistical methods like partial least squares (PLS) would be used to select the most relevant descriptors and build a predictive model. mdpi.com

Table 3: Examples of Molecular Descriptors Used in QSPR

| Descriptor Class | Example | Information Encoded |

|---|---|---|

| Topological | Wiener Index, Randić Index | Molecular size, branching, connectivity |

| Geometric | Molecular Surface Area, Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, Electron Affinity | Polarity, charge distribution, reactivity |

| Constitutional | Molecular Weight, Atom Counts | Basic composition of the molecule |

Once a QSPR model is developed and validated, it can be used to predict properties for new or untested molecules. For thioethers and other sulfur-containing compounds, these models can target a range of advanced chemical properties.

Recent studies have focused on creating predictive models for reactivity. For example, a single-parameter model based on the calculated electron affinity has been shown to be a robust predictor of the reactivity of certain compounds with thiols. acs.orgchemrxiv.org Other models have been developed to predict the sites and likelihood of reactions with important biological molecules like glutathione, which is critical in assessing potential bioactivation pathways. researchgate.net

Furthermore, QSPR models can be applied to predict thermal properties. Local models, which are trained on specific chemical classes, have proven to be highly accurate for predicting the thermal stability of compounds based on their structural groups. researchgate.net For a series of thioethers, a QSPR model could be developed to predict properties like boiling point, viscosity, or even their potential for desulfurization reactions by correlating structural descriptors with experimental data. nih.gov These predictive capabilities make QSPR an invaluable tool for computational screening and rational chemical design, allowing researchers to prioritize synthetic efforts on molecules with desired properties. mdpi.com

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Glutathione |

| Methyl-ethyl-thioether |

| Methyl phenyl sulfide |

Catalytic Applications and Transformations Involving Methyl 1 Methylbutyl Sulfide

Heterogeneous Catalysis on Modified Solid Supports

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. For thioethers like methyl (1-methylbutyl) sulfide (B99878), solid acid catalysts and supported metal catalysts are of primary importance.

The interaction between a thioether and the surface of a solid catalyst is the foundational step in any heterogeneous catalytic reaction. The sulfur atom, with its lone pairs of electrons, readily adsorbs onto various surfaces, including metal oxides, zeolites, and metal nanoparticles.

On acidic supports like silica-alumina or zeolites, the sulfur atom of an aliphatic sulfide can interact with Brønsted acid sites. This interaction can initiate catalytic cracking, where the carbon-sulfur bonds are cleaved. The reactivity in such processes is influenced by the electron-donating ability of the alkyl groups attached to the sulfur atom researchgate.net. For methyl (1-methylbutyl) sulfide, the branched alkyl group's structure would influence its adsorption geometry and subsequent reactivity on these acidic surfaces.

On metal-based catalysts, such as those used in hydrodesulfurization (HDS), thioethers adsorb onto the metal sulfide active sites. Studies on the adsorption of dialkyl sulfides on gold nanoparticles have shown that the interaction is primarily a physisorption process, with bond energies influenced by the substituents on the alkyl chains nih.gov. The surface chemistry on typical HDS catalysts (e.g., CoMo/Al₂O₃) involves the coordination of the sulfur atom to the metal centers, which weakens the C-S bonds and facilitates their hydrogenolysis.

Table 1: Adsorption Data for Representative Dialkyl Sulfides on Gold Nanoparticles

| Compound | Equilibrium Constant (atm⁻¹) | Bond Energy (kJ mol⁻¹) |

| Chloroethyl ethyl sulfide | 14 ± 4 | 44 ± 9 |

| 2,2'-Dichloro ethyl sulfide | 25 ± 5 | 47 |

This table presents illustrative data for chloro-substituted dialkyl sulfides to demonstrate the principles of thioether adsorption on metal surfaces. Data sourced from studies on gold nanoparticles nih.gov.

The primary application for the catalytic transformation of aliphatic sulfides is in the hydrodesulfurization (HDS) of petroleum feedstocks. Thioethers are common sulfur-containing impurities that must be removed to produce clean fuels and prevent catalyst poisoning in downstream processes.

In a typical HDS process, the feedstock is passed over a solid catalyst, commonly cobalt-molybdenum or nickel-molybdenum sulfides supported on alumina, at high temperatures (e.g., 500-670°F) and pressures (e.g., 350-500 psig) in the presence of hydrogen justia.com. Under these conditions, the C-S bonds in this compound would be catalytically cleaved, followed by hydrogenation to yield pentane, methane, and hydrogen sulfide (H₂S) justia.com. The efficiency of this transformation is a key measure of catalyst activity, aiming to reduce sulfur content from thousands of parts per million (ppm) to levels below 50 ppm justia.com.

Homogeneous Catalysis for Selective Chemical Reactions

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This approach often provides higher selectivity and milder reaction conditions compared to heterogeneous systems. However, a significant challenge lies in the separation of the catalyst from the product mixture mdpi.com.

For thioethers, a key homogeneous catalytic reaction is selective oxidation. Metal complexes can catalyze the oxidation of sulfides to sulfoxides and subsequently to sulfones. While specific studies on this compound are not prominent, research on analogous compounds like methyl phenyl sulfide demonstrates that enzymes and metal complexes can achieve high selectivity in these oxidation reactions researchgate.net. The choice of oxidant (e.g., hydrogen peroxide, organic hydroperoxides) and the metal catalyst (e.g., titanium, vanadium, molybdenum) is critical in controlling the reaction outcome and preventing over-oxidation to the sulfone.

Biocatalytic Processes and Enzyme-Mediated Sulfide Conversions

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is renowned for its high selectivity, particularly enantioselectivity, and its operation under environmentally benign conditions (mild temperature, aqueous media).

Enzymes, particularly monooxygenases, are capable of selectively oxidizing thioethers. For instance, cyclohexanone monooxygenase has been shown to catalyze the oxidation of methyl phenyl sulfide to the corresponding (R)-sulfoxide with high enantiomeric excess researchgate.net. It is plausible that such enzymes could also act on aliphatic sulfides like this compound, potentially yielding a chiral sulfoxide (B87167) due to the asymmetric carbon center adjacent to the sulfur atom. The reaction mechanism typically involves the activation of molecular oxygen by a cofactor within the enzyme's active site, followed by the transfer of an oxygen atom to the electron-rich sulfur atom of the sulfide.

Another important class of enzymes related to sulfur compounds are S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes catalyze the transfer of a methyl group from SAM to a nucleophile libretexts.org. While their primary role is methylation rather than the transformation of the entire sulfide molecule, they are central to the biological processing of sulfur-containing compounds libretexts.org.

Whole microbial cells offer a robust system for the degradation and transformation of organosulfur compounds. Certain bacteria have evolved metabolic pathways to utilize alkyl sulfides as a source of carbon and energy.

A denitrifying marine bacterium, identified as a Thiobacillus species, has been shown to degrade a wide range of alkyl sulfides, including dimethyl sulfide and diethyl sulfide, under both aerobic and anaerobic conditions nih.gov. This bacterium possesses inducible enzyme systems to metabolize these compounds nih.gov. The degradation pathway likely involves the initial oxidation of the sulfide, followed by cleavage of the C-S bonds.

The structure of the alkyl chain can significantly impact biodegradability. Highly branched chains, such as the 1-methylbutyl group in the target compound, can be more resistant to microbial attack compared to linear chains. This is because the branching can hinder the common β-oxidation pathway used by microorganisms to break down alkyl chains . Therefore, while microorganisms capable of degrading simpler sulfides exist, the specific degradation of this compound may require specialized enzymatic machinery.

Table 2: Alkyl Sulfides Metabolized by a Denitrifying Marine Bacterium (Thiobacillus sp. ASN-1)

| Substrate | Electron Acceptor(s) |

| Dimethyl sulfide (DMS) | Oxygen, Nitrate, Nitrite |

| Diethyl sulfide (DES) | Oxygen, Nitrate, Nitrite |

| Ethyl methyl sulfide | Oxygen, Nitrate, Nitrite |

| Dipropyl sulfide | Oxygen, Nitrate, Nitrite |

| Dibutyl sulfide | Oxygen, Nitrate, Nitrite |

This table illustrates the range of simple alkyl sulfides that can be degraded by certain microbial systems nih.gov.

Environmental Fate and Biogeochemical Cycling of Alkyl Sulfides

Microbial Degradation Pathways of Branched Thioethers

The microbial breakdown of branched thioethers like methyl (1-methylbutyl) sulfide (B99878) is a critical component of their environmental attenuation. The branched structure of this compound presents unique challenges for microbial enzymes compared to their straight-chain counterparts.

Identification of Catabolic Enzymes and Genetic Pathways

The initial attack on branched-chain hydrocarbons, and by analogy branched thioethers, is often catalyzed by monooxygenase enzymes. wikipedia.org These enzymes introduce an oxygen atom into the molecule, making it more susceptible to further degradation. A key family of enzymes implicated in this process is the cytochrome P450 monooxygenases. nih.govresearchgate.netresearchgate.netacs.org These enzymes are known to oxidize a wide range of substrates, including thioethers, through a process called sulfoxidation. nih.govresearchgate.net The oxidation of the sulfur atom in methyl (1-methylbutyl) sulfide would lead to the formation of a sulfoxide (B87167), which is more water-soluble and generally more biodegradable than the parent sulfide. acs.org

Another important class of enzymes involved in the degradation of alkanes, and potentially branched thioethers, are the alkane monooxygenases (AlkB). wikipedia.orgoup.com These non-heme iron enzymes are responsible for the initial oxidation of alkanes to alcohols. wikipedia.org While much of the research has focused on straight-chain alkanes, some AlkB variants have shown activity towards branched alkanes. The genetic pathways encoding these enzymes are often located on plasmids, facilitating their transfer between different bacterial species and contributing to the adaptation of microbial communities to new sulfur sources. nih.gov

The metabolism of the branched alkyl chain of this compound likely follows pathways similar to those for branched-chain alkanes. For instance, the degradation of pristane, a branched alkane, proceeds through a dicarboxylic acid pathway, which is distinct from the beta-oxidation pathway used for straight-chain alkanes. This suggests that specialized enzymatic machinery is required to handle the branched structure.

Aerobic and Anaerobic Biodegradation Mechanisms

Aerobic Degradation:

Under aerobic conditions, the degradation of this compound is primarily initiated by oxygenase enzymes, as mentioned above. Following the initial oxidation of the sulfur atom to a sulfoxide, further oxidation can lead to the formation of a sulfone. rsc.org The alkyl chains can then be broken down through pathways analogous to fatty acid metabolism. The methyl group can be oxidized to formaldehyde (B43269) and subsequently mineralized to carbon dioxide. researchgate.net The branched 1-methylbutyl group would likely undergo a more complex degradation cascade, potentially involving hydroxylation and subsequent ring cleavage if the molecule were to be cyclized, or through a series of oxidation steps to break down the branched carbon skeleton.

Several bacterial genera have been identified as capable of degrading alkyl sulfides and related compounds. Thiobacillus species, for example, are well-known for their ability to oxidize various sulfur compounds. acs.orgnih.govnih.govwikipedia.orgfrontiersin.org Studies have shown that some Thiobacillus strains can grow on a range of alkyl sulfides, utilizing them as a source of carbon and energy under both aerobic and anaerobic conditions. While specific data on branched thioethers is limited, the metabolic versatility of this genus suggests a potential role in the degradation of this compound. Other bacteria, such as Pseudomonas and Mycobacterium, have also been implicated in the degradation of branched-chain hydrocarbons and ethers, indicating their potential involvement in the breakdown of branched thioethers. nih.gov

Anaerobic Degradation:

In the absence of oxygen, the microbial degradation of organic compounds proceeds through different mechanisms, utilizing alternative electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide. oup.comoup.com The anaerobic biodegradation of organosulfur compounds is a significant process in anoxic environments like sediments and wastewater treatment systems. oup.comoup.comwur.nljuniperpublishers.comnih.gov

For thioethers, anaerobic degradation can be initiated by reductive cleavage of the carbon-sulfur bond. However, the presence of organosulfur compounds can also have inhibitory effects on some anaerobic microbial activities, particularly methanogenesis. oup.comoup.com Sulfate-reducing bacteria (SRB) are key players in the anaerobic sulfur cycle and have been shown to degrade some aromatic sulfur compounds. juniperpublishers.com While direct evidence for the anaerobic degradation of this compound is scarce, it is plausible that under sulfate-reducing conditions, this compound could be utilized as a carbon and sulfur source by specialized microbial consortia.

Abiotic Environmental Degradation Processes

Beyond microbial activity, this compound is subject to abiotic degradation processes in the environment, primarily hydrolysis and photolysis.

Hydrolysis: Thioethers can undergo hydrolysis, a reaction with water that can lead to the cleavage of the carbon-sulfur bond. The rate of hydrolysis is influenced by factors such as pH and temperature. While generally slow for simple thioethers under neutral conditions, the presence of the branched alkyl group in this compound might influence its susceptibility to hydrolysis.

Photolysis: Sunlight can also contribute to the degradation of alkyl sulfides. researchgate.net Photolysis involves the absorption of light energy, which can lead to the breaking of chemical bonds. For thioethers, this can result in the homolytic cleavage of the C-S bond, generating radical species. researchgate.net These highly reactive radicals can then participate in a variety of secondary reactions, leading to a range of degradation products. The specific products formed during the photolysis of this compound would depend on the environmental matrix and the presence of other reactive species.

In atmospheric conditions, sulfur compounds in gasoline can contribute to air pollution. wikipedia.orgthegoodscentscompany.comresearchgate.net When combusted, sulfur compounds form sulfur dioxide (SO2), a precursor to acid rain. wikipedia.org While modern regulations have significantly reduced the sulfur content in fuels, the abiotic oxidation of volatile sulfur compounds in the atmosphere remains an important environmental process. mdpi.com

Biosynthesis and Natural Occurrence of Related Branched Sulfides in Biological Systems

Branched-chain volatile sulfur compounds, including thioethers, are known to occur naturally in a variety of plants, contributing to their characteristic aromas and flavors. nih.gov For instance, members of the Alliaceae family (onions, garlic, etc.) are well-known for their production of a diverse array of sulfur-containing compounds. While the direct natural occurrence of this compound is not widely documented, the presence of structurally similar branched-chain volatile sulfur compounds in plants suggests that biosynthetic pathways for such molecules exist. nih.gov

The biosynthesis of these compounds is often linked to the metabolism of branched-chain amino acids like leucine, isoleucine, and valine. researchgate.netnih.govnih.gov These amino acids can serve as precursors for the formation of branched-chain aldehydes and alcohols, which can then be incorporated into larger molecules, including thioethers. The sulfur atom is typically derived from the amino acid methionine or from inorganic sulfate assimilated by the organism. nih.gov

The formation of the thioether bond itself can be catalyzed by various enzymes, including methyltransferases that transfer a methyl group to a sulfur-containing acceptor molecule. The biosynthesis of branched-chain volatiles in fruits is an area of active research, and it is plausible that enzymatic pathways exist for the formation of compounds like this compound from precursors derived from branched-chain amino acid catabolism. nih.gov

Advanced Analytical Methodologies for Complex Matrices

Chromatographic Techniques for Separation and Characterization

Chromatography, particularly gas chromatography, stands as a cornerstone for the analysis of volatile compounds like Methyl (1-methylbutyl) sulfide (B99878). Its high resolution and sensitivity make it an indispensable tool for separating this sulfide from complex sample constituents.

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.govmdpi.com The optimization of GC-MS parameters is crucial for achieving the desired sensitivity, selectivity, and reproducibility in the analysis of Methyl (1-methylbutyl) sulfide. Key parameters that are typically optimized include the type of capillary column, temperature programming, carrier gas flow rate, and mass spectrometer settings.

For the analysis of volatile sulfur compounds, a non-polar column, such as one with a methyl silicone stationary phase, is often employed. The NIST Mass Spectrometry Data Center provides a reported normal alkane retention index (non-polar column) of 868 for this compound.

The temperature program of the GC oven is optimized to ensure adequate separation of the target analyte from other matrix components. A typical program involves an initial low temperature hold to trap volatile compounds, followed by a gradual temperature ramp to elute compounds based on their boiling points. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte by monitoring specific ions characteristic of this compound.

Table 1: Illustrative GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Capillary, Methyl Silicone |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined from the mass spectrum of this compound |

This table presents a general set of parameters that would be a starting point for the optimization of this compound analysis. Actual parameters would need to be empirically determined.

Hyphenated Techniques for Comprehensive Profiling

To enhance the separation and identification of compounds in highly complex matrices, hyphenated chromatographic techniques are employed. These methods combine two or more separation or detection techniques to provide a more comprehensive profile of the sample.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a mass spectrometer (MS) or a sulfur-selective detector like the sulfur chemiluminescence detector (SCD) offers significantly increased peak capacity and resolution compared to conventional one-dimensional GC. nih.govbirmingham.ac.uk In GC×GC, the effluent from the first column is trapped and then rapidly re-injected onto a second column with a different stationary phase, providing an orthogonal separation mechanism. This technique is particularly valuable for resolving co-eluting compounds, a common challenge in the analysis of complex samples such as petroleum products or environmental extracts. petro-online.com The use of a sulfur-selective detector further enhances the specificity for sulfur-containing compounds like this compound.

Isotope Dilution Assay (IDA) for Precise Quantification

For highly accurate and precise quantification, especially in complex matrices where matrix effects can be significant, isotope dilution assay (IDA) coupled with GC-MS is the gold standard. nih.govtandfonline.comunipa.it This technique involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, a stable isotope-labeled this compound (e.g., containing ¹³C or ³⁴S)—to the sample as an internal standard. nih.govnih.gov

The isotopically labeled standard behaves almost identically to the native analyte during extraction, cleanup, and chromatographic analysis, thus compensating for any losses or variations during the analytical process. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This method provides a high degree of accuracy as it is less susceptible to matrix interferences. unipa.it

Table 2: Conceptual Steps for Isotope Dilution Assay of this compound

| Step | Description |

| 1. Synthesis/Acquisition | Obtain a stable isotope-labeled internal standard of this compound. |

| 2. Spiking | Add a precise and known amount of the labeled standard to the unknown sample. |

| 3. Sample Preparation | Perform extraction and cleanup of the sample containing both native and labeled analyte. |

| 4. GC-MS Analysis | Analyze the prepared sample by GC-MS, monitoring for the mass-to-charge ratios of both the native and labeled compound. |

| 5. Quantification | Calculate the concentration of the native this compound based on the measured isotope ratio and the known amount of added standard. |

In-Situ and Real-Time Monitoring of Sulfide Concentrations

The ability to monitor sulfide concentrations directly within a process or environment in real-time is crucial for process control, environmental monitoring, and safety applications. opsis.se While specific in-situ sensors for this compound are not widely reported, various technologies are available for the real-time monitoring of total sulfides or volatile sulfur compounds in general.

Electrochemical sensors, optical sensors, and real-time mass spectrometry techniques are among the methods used for in-situ and real-time analysis. kaust.edu.sapetro-online.com For instance, proton-transfer-reaction mass spectrometry (PTR-MS) can provide online, real-time measurement of volatile organic compounds, including some sulfur compounds, in the gas phase. repec.org In industrial settings, such as petroleum refineries, real-time monitoring of sulfur content is critical and can be achieved using techniques like X-ray fluorescence. petro-online.com The development of selective chemical sensors that can be deployed in-situ offers a promising avenue for the continuous monitoring of specific sulfides in liquid or gas streams. kaust.edu.sacolostate.edu These sensors often rely on a chemical reaction that produces a measurable signal, such as a color change or an electrical current, in the presence of the target analyte.

Research Directions and Emerging Applications of Branched Alkyl Sulfides

Design and Synthesis of Functionalized Thioether Derivatives

The synthesis of functionalized thioethers, including branched alkyl sulfides, is a cornerstone of modern organosulfur chemistry. wikipedia.orgnumberanalytics.com Researchers are continuously developing innovative methodologies to introduce diverse functional groups into thioether scaffolds, thereby tuning their physical, chemical, and biological properties. Thioethers, also known as sulfides, are organic compounds containing a sulfur atom bonded to two alkyl or aryl groups. numberanalytics.com

Recent advancements have focused on moving away from traditional methods that often involve malodorous and toxic thiols. researchgate.nettaylorandfrancis.com Alternative, odorless sulfur sources like thiourea (B124793) and sodium thiosulfate (B1220275) are being employed in conjunction with various catalysts to achieve efficient and more environmentally benign syntheses. researchgate.nettaylorandfrancis.com For instance, the reaction of organic halides with thiourea has emerged as a versatile method for constructing new carbon-sulfur bonds. taylorandfrancis.com

Furthermore, transition-metal-catalyzed reactions are at the forefront of creating complex thioether derivatives. nih.gov These methods allow for the direct functionalization of C-H bonds in thioethers, enabling the introduction of new substituents at positions that were previously difficult to access. nih.gov The ability to selectively modify the structure of branched alkyl sulfides opens up possibilities for creating tailor-made molecules for specific applications. The synthesis of thioethers can be achieved through various methods, including nucleophilic substitution reactions where a thiolate anion reacts with an alkyl halide. libretexts.org

The development of new synthetic routes also includes the use of oxygenated sulfur compounds like sulfinates and sulfoxides as thiol surrogates. thieme-connect.com These deoxygenative approaches expand the toolbox for thioether synthesis, offering alternative pathways that can tolerate a wider range of functional groups. thieme-connect.com The synthesis of unsymmetrical dialkyl disulfides can also serve as a pathway to generating specific thioether structures. orgsyn.org

Exploration of Supramolecular Assembly and Material Science Applications

The unique properties of thioethers, including branched alkyl sulfides, make them attractive building blocks for supramolecular chemistry and materials science. rsc.orgwarwick.ac.uk The sulfur atom in a thioether can act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs). rsc.org These materials have potential applications in gas storage, separation, and catalysis. rsc.org The incorporation of branched alkyl sulfides into the organic linkers of MOFs can influence the porosity and functionality of the resulting framework. rsc.org

In the realm of polymer science, thioester-functionalized materials are being explored for a range of applications, from responsive polymers to bioconjugates. warwick.ac.uk Thioethers can be incorporated into polymer chains to create materials with specific thermal and structural properties. warwick.ac.uk For example, polymers containing thioether linkages that are responsive to reactive oxygen species (ROS) are being investigated for smart drug delivery systems. taylorandfrancis.com The oxidation of the thioether to a more hydrophobic sulfoxide (B87167) or sulfone can trigger a change in the polymer's properties, leading to the release of a therapeutic agent. taylorandfrancis.com

The self-assembly of molecules containing thioether groups onto surfaces, particularly gold, is a well-established technique for creating self-assembled monolayers (SAMs). warwick.ac.uk Branched alkyl sulfides can be used to form SAMs with specific packing densities and surface properties, which are important for applications in electronics, sensors, and biocompatible coatings. The nature of the alkyl group can significantly influence the organization and stability of the monolayer.

Fundamental Contributions to Organosulfur Chemistry and Industrial Catalysis

Branched alkyl sulfides and other thioethers play a fundamental role in advancing our understanding of organosulfur chemistry. wikipedia.orgbritannica.com The study of their reactions, such as oxidation to sulfoxides and sulfones, provides insights into reaction mechanisms and the electronic effects of substituents. youtube.comyoutube.com Sulfoxides and sulfones derived from branched alkyl sulfides are themselves important intermediates in organic synthesis. britannica.com

In the context of industrial catalysis, sulfide (B99878) catalysts are crucial in various processes, particularly in the petroleum industry for hydrodesulfurization and hydrotreating reactions. numberanalytics.com While these catalysts are typically inorganic metal sulfides, research into organometallic complexes with thioether ligands is an active area. biologyinsights.com The electronic properties of branched alkyl sulfide ligands can be fine-tuned to modulate the activity and selectivity of the metal center in catalytic cycles.

The oxidation of organic sulfides is a significant transformation in industrial chemistry, as the resulting sulfoxides and sulfones are valuable intermediates for pharmaceuticals and other fine chemicals. nih.gov Research into more efficient and selective catalytic oxidation methods, including the use of metal-ionic liquid systems, is ongoing. nih.gov The structure of the alkyl sulfide, including branching, can influence the rate and outcome of these oxidation reactions. acs.org Furthermore, alkylating agents such as dialkyl sulfates and alkyl sulfonates are being explored as catalysts in their own right for certain organic transformations. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.